molecular formula C20H15Cl2N3O2S B5822924 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

Cat. No.: B5822924
M. Wt: 432.3 g/mol
InChI Key: XYBILMJGISFSRB-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a naphthalenesulfonamide group linked to a 1H-pyrazole ring, which is itself substituted with a 2,4-dichlorobenzyl group. This specific architecture combines two privileged motifs in pharmacology: the sulfonamide group and the N-benzylpyrazole scaffold. Sulfonamides are a cornerstone in medicinal chemistry, known for their diverse biological activities and presence in over 150 FDA-approved drugs . They are frequently explored for antimicrobial, anti-inflammatory, antiviral, and anticancer properties, among others . The naphthalenesulfonamide moiety, in particular, can contribute to target binding and influence the compound's physicochemical properties . Concurrently, the N-benzylpyrazole core is a structure found in compounds with a broad spectrum of reported pharmacological activities . The dichlorobenzyl substitution is a common feature in bioactive molecules, as halogen atoms can enhance metabolic stability and binding affinity to target proteins . Researchers can utilize this chemical as a key intermediate or precursor for the synthesis of more complex molecules, or as a pharmacophore for developing new therapeutic agents. It is well-suited for structure-activity relationship (SAR) studies, particularly in the exploration of antiparasitic, anticancer, and antimicrobial agents, given the established profiles of its core components . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c21-17-7-5-16(20(22)10-17)12-25-13-18(11-23-25)24-28(26,27)19-8-6-14-3-1-2-4-15(14)9-19/h1-11,13,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBILMJGISFSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl group and the naphthalenesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide linkage can undergo hydrolysis under acidic or basic conditions to yield 2-naphthalenesulfonic acid and 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine .

Reaction Pathways

ConditionReagentsProductsNotes
AcidicConcentrated HClSulfonic acid + Amine hydrochlorideProlonged heating required
BasicNaOH (aq.), refluxSodium sulfonate + Free amineFaster kinetics in polar solvents

Example :

  • Hydrolysis of similar sulfonamides under reflux with 6M NaOH yields >90% sulfonate salts .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C3 or C5 positions (activated by the adjacent nitrogen atoms). Common reactions include:

Nitration

ReagentsConditionsProductYield
HNO3/H2SO40–5°C, 2 hrs3-Nitro-pyrazole derivative60–70%

Halogenation

ReagentsConditionsProductYield
Cl2, FeCl340°C, 4 hrs5-Chloro-pyrazole derivative55–65%

Note : Steric hindrance from the dichlorobenzyl group may reduce regioselectivity .

Functionalization of the Dichlorobenzyl Group

The 2,4-dichlorobenzyl substituent can participate in nucleophilic aromatic substitution (NAS), though reactivity is limited due to electron-withdrawing Cl groups.

Reaction with Amines

ReagentsConditionsProductYield
NH3, CuCl2, DMF120°C, 24 hrs2-Amino-4-chlorobenzyl derivative30–40%

Oxidation

  • Under strong oxidizing agents (e.g., KMnO4), the benzyl group may convert to a ketone, though yields are low (<20%) due to deactivation by Cl .

Coordination and Salt Formation

The sulfonamide’s NH group can act as a ligand for metal ions (e.g., Ag+, Cu2+) or form salts with strong bases.

Example :

  • Reaction with AgNO3 in ethanol produces a silver-sulfonamide complex, characterized by X-ray diffraction in analogous compounds .

Cross-Coupling Reactions

The naphthalene ring may undergo Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions, though no direct examples exist for this compound.

Hypothetical Reaction :

ReagentsConditionsProduct
Boronic acid, Pd(PPh3)4DME/H2O, 80°CBiaryl-functionalized derivative

Key Structural and Reaction Insights

  • Sulfonamide Stability : Resists hydrolysis under physiological conditions but cleaves in strong acids/bases.

  • Pyrazole Reactivity : Electrophilic substitutions favor C5 due to electronic and steric factors.

  • Dichlorobenzyl Limitations : Low NAS reactivity necessitates harsh conditions or catalysts.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core structural motifs with several pyrazole- and sulfonamide-containing derivatives, as highlighted below:

Compound 27 ():

  • Structure : 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide.
  • Key Features :

  • Pyridine-sulfonamide core with a carbamoyl linker.
  • 4-Chlorophenyl and alkyl substituents (butyl, methyl).
    • Properties :
  • Melting point: 138–142 °C.
  • IR bands: NH (3344 cm⁻¹), C=O (1726 cm⁻¹), SO₂ (1385, 1164 cm⁻¹).
  • No explicit biological data reported .

1,3,4-Thiadiazole Derivatives ():

  • Structure : Pyrazole-thiadiazole hybrids with nitroaryl and methyl groups.
  • Key Features :

  • Thiadiazole ring replaces sulfonamide.
  • Nitrophenyl and hydrazone substituents.
    • Properties :
  • Antimicrobial activity against E. coli, B. mycoides, and C. albicans.
  • Four compounds showed superior activity, likely due to nitroaryl and thiadiazole synergy .

CAS 955869-57-5 ():

  • Structure : N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-thien-2-ylisoxazole-3-carboxamide.
  • Key Features :

  • Isoxazole-thiophene carboxamide instead of naphthalenesulfonamide.
  • Shared 2,4-dichlorobenzyl-pyrazole scaffold.
    • Properties :
  • Molecular weight: 419.284 g/mol.
  • Higher lipophilicity from thiophene vs. naphthalene in the target compound .

Functional Group Impact on Properties

  • Sulfonamide vs. Carboxamide :
    • Sulfonamides (e.g., Compound 27, target compound) exhibit stronger acidity (pKa ~10) due to the electron-withdrawing SO₂ group, enhancing solubility in basic media. Carboxamides (e.g., CAS 955869-57-5) are less acidic (pKa ~15–17), favoring hydrophobic interactions .
  • Antimicrobial Activity :
    • Thiadiazole derivatives () demonstrate that electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency, a trend that may extend to the target compound if similarly substituted .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₀H₁₅Cl₂N₃O₂S* ~432.3* 2-Naphthalenesulfonamide, 2,4-Cl₂Bz Not reported in evidence
Compound 27 () C₂₁H₂₄ClN₅O₃S 486.0 Pyridine-sulfonamide, 4-ClPh Not reported
CAS 955869-57-5 () C₁₈H₁₂Cl₂N₄O₂S 419.3 Thienyl-isoxazole carboxamide Not reported
1,3,4-Thiadiazole derivative () Varies ~350–400 Nitroaryl, thiadiazole Antimicrobial (E. coli, C. albicans)

Cl₂Bz: 2,4-dichlorobenzyl; 4-ClPh: 4-chlorophenyl.

Research Findings and Implications

  • Synthetic Routes: Compound 27 () was synthesized via sulfonamide-isocyanate coupling (76% yield), suggesting that similar methods could apply to the target compound . Thiadiazole derivatives () employed hydrazonoyl chloride intermediates, highlighting the versatility of pyrazole-based scaffolds .
  • Activity Trends :
    • The antimicrobial efficacy of thiadiazoles () and the lipophilicity of CAS 955869-57-5 () underscore the importance of balancing aromatic bulk and polar functional groups for bioactivity .

Q & A

Q. What are the established synthetic routes for N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine with 2-naphthalenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C. Monitoring via TLC or HPLC ensures completion. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and exclusion of moisture .

Key Reaction Conditions
Solvent: Dichloromethane
Base: Triethylamine
Temperature: 0–25°C
Reaction Time: 12–24 hrs
Yield Range: 60–85%

Q. Which analytical techniques are recommended for characterizing this compound, and what spectral markers should researchers prioritize?

Use 1H/13C NMR to confirm structural integrity:

  • 1H NMR : Aromatic protons in naphthalene (δ 7.5–8.5 ppm), pyrazole protons (δ 7.2–7.4 ppm), and dichlorobenzyl CH2 (δ 4.8–5.0 ppm).
  • 13C NMR : Sulfonamide carbonyl (δ ~125 ppm), dichlorobenzyl carbons (δ 115–135 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 446.02). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers determine the solubility and logP of this compound for in vitro assays?

Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Centrifuge and quantify supernatant via UV-Vis (λmax ~280 nm). logP : Use reverse-phase HPLC with a calibrated C18 column and reference standards. Calculated logP (e.g., using ChemAxon or ACD/Labs) should align with experimental values (~3.5–4.2), indicating moderate lipophilicity .

Q. What are the stability considerations for long-term storage of this sulfonamide derivative?

Store under inert atmosphere (N2/Ar) at –20°C in amber vials. Degradation pathways include hydrolysis of the sulfonamide group under acidic/alkaline conditions. Monitor stability via periodic HPLC and NMR over 6–12 months .

Q. Which in vitro assays are suitable for preliminary biological screening of this compound?

Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to sulfonamide’s known pharmacophore properties. Use fluorescence-based or colorimetric readouts (e.g., para-nitrophenyl acetate hydrolysis for esterase activity). IC50 values should be validated with triplicate runs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic profile?

Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL . Key parameters:

  • Torsion angles : Confirm planarity of the naphthalene-sulfonamide moiety.
  • Intermolecular interactions : Hydrogen bonds between sulfonamide oxygen and pyrazole NH stabilize the crystal lattice .

Q. What strategies address contradictions in reported bioactivity data for structurally analogous compounds?

Discrepancies often arise from assay conditions (e.g., serum protein interference). Conduct structure-activity relationship (SAR) studies with controlled variables:

  • Compare substituent effects (e.g., dichlorobenzyl vs. difluorobenzyl) on target binding.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can computational methods predict off-target interactions or metabolic pathways?

Perform molecular docking (AutoDock Vina) against potential off-targets (e.g., cytochrome P450 enzymes). For metabolism, simulate phase I/II transformations (e.g., CYP3A4-mediated oxidation) using Schrödinger’s QikProp. Validate predictions with in vitro microsomal assays .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Implement Design of Experiments (DoE) to optimize critical parameters:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response : Yield, purity, particle size distribution. Use ANOVA to identify significant variables and establish a robust protocol .

Q. How do electronic effects of the dichlorobenzyl group influence the compound’s reactivity in further derivatization?

The electron-withdrawing Cl substituents activate the pyrazole ring for electrophilic substitution (e.g., nitration). Monitor regioselectivity via LC-MS and DFT calculations (Gaussian 16, B3LYP/6-31G*). Meta-directing effects dominate due to the sulfonamide’s resonance .

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